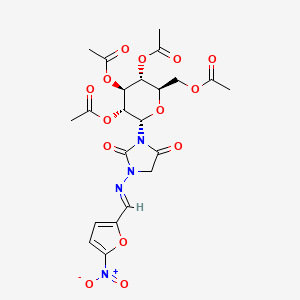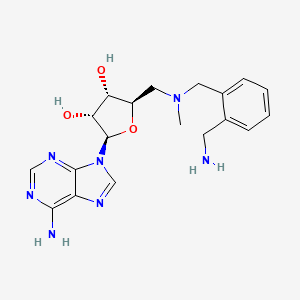
3-(3-Phenylpropyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenylpropyl)thiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)thiophene can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) in an acidic medium . Additionally, the Gewald synthesis, which involves the cyclization of α-carbonyl thiols on nitriles, can also be used .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of elemental sulfur and sodium tert-butoxide (NaOtBu) to facilitate the cyclization of 1,3-diynes . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-(3-Phenylpropyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are frequently used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and sulfonated thiophenes.
科学研究应用
3-(3-Phenylpropyl)thiophene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3-Phenylpropyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids and esters enhances their binding affinity to these enzymes, leading to their therapeutic effects .
相似化合物的比较
Thiophene: The parent compound with a simple thiophene ring.
2-Substituted Thiophenes: Compounds like suprofen and articaine, which have therapeutic applications.
Benzothiophene: A fused ring system with additional aromaticity.
Uniqueness: 3-(3-Phenylpropyl)thiophene stands out due to the presence of the phenylpropyl group, which imparts unique chemical and biological properties. This structural modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
120245-35-4 |
|---|---|
分子式 |
C13H14S |
分子量 |
202.32 g/mol |
IUPAC 名称 |
3-(3-phenylpropyl)thiophene |
InChI |
InChI=1S/C13H14S/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,9-11H,4,7-8H2 |
InChI 键 |
NROPTWRMZBMHIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)



![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)



![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

